5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5-3-6(9)8(13)10-7(5)12(2)11-4/h3H,1-2H3,(H,10,13) |
InChI Key |
WQOSYYGMLNQREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C(=O)N2)Br)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Pyridine Ring Formation
A common starting point involves the cyclocondensation of 5-amino-1-methyl-1H-pyrazole with α,β-unsaturated ketones or esters. For example, ethyl acetoacetate reacts with 5-amino-1-methylpyrazole under acidic conditions (e.g., propionic acid at 140°C) to form the pyrazolo[3,4-b]pyridin-6(7H)-one core. This step establishes the 1,3-dimethyl substituents and the ketone moiety at position 6.
Example Protocol
-
Combine 5-amino-1-methyl-1H-pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in propionic acid.
-
Reflux at 140°C for 8–12 hours.
-
Isolate the intermediate 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one via vacuum filtration (Yield: 72–85%).
Bromination Strategies
Direct Bromination of the Pyridine Ring
Bromination at position 5 is achieved using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). POBr₃ is preferred for its efficiency in electrophilic aromatic substitution, particularly under anhydrous conditions.
Optimized Bromination Procedure
-
Suspend 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv) in anhydrous acetonitrile.
-
Add POBr₃ (2.5 equiv) dropwise at 0°C, then warm to 80°C for 4 hours.
-
Quench with ice water, extract with dichloromethane, and purify via silica chromatography (Yield: 68–78%).
Table 1: Bromination Reagents and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POBr₃ | CH₃CN | 80 | 4 | 78 |
| NBS | DMF | 25 | 24 | 52 |
| Br₂/FeCl₃ | CHCl₃ | 60 | 6 | 65 |
Methylation Techniques
N-Methylation of Pyrazole
The 1-methyl group is introduced early via alkylation of 5-amino-pyrazole using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃). This step is critical for ensuring regioselectivity in subsequent cyclocondensation.
Methylation Protocol
-
Dissolve 5-amino-1H-pyrazole (1.0 equiv) in dry DMF.
-
Add MeI (1.5 equiv) and K₂CO₃ (2.0 equiv).
-
Stir at 60°C for 6 hours, then isolate via aqueous workup (Yield: 89–93%).
One-Pot Multistep Syntheses
Integrated Cyclocondensation-Bromination
Recent advances enable tandem reactions to streamline production. For instance, microwave-assisted synthesis combines cyclocondensation and bromination in a single vessel, reducing purification steps.
Microwave Method
-
Mix 5-amino-1-methylpyrazole, ethyl acetoacetate, and POBr₃ in 1,2-dichloroethane.
-
Irradiate at 150°C (300 W) for 30 minutes.
-
Isolate the final product via recrystallization (Yield: 70%).
Analytical Characterization
Key spectroscopic data for 5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one:
-
¹H NMR (400 MHz, CDCl₃) : δ 2.41 (s, 3H, CH₃), 3.89 (s, 3H, N-CH₃), 7.62 (s, 1H, H-4), 12.31 (s, 1H, NH).
-
¹³C NMR : δ 24.5 (CH₃), 33.7 (N-CH₃), 112.4 (C-5), 143.9 (C-3a), 160.1 (C=O).
-
HRMS (ESI+) : m/z calcd for C₈H₈BrN₃O [M+H]⁺: 256.9724; found: 256.9721.
Challenges and Optimization
Regioselectivity in Bromination
The electron-deficient pyridine ring directs bromination to position 5, but competing reactions at position 7 can occur. Using excess POBr₃ (≥2.5 equiv) suppresses byproduct formation.
Solvent Effects
Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates but may necessitate rigorous drying to prevent hydrolysis of POBr₃.
Industrial-Scale Considerations
Cost-Efficiency
Bulk synthesis favors POBr₃ over NBS due to lower reagent costs (~$120/kg vs. ~$450/kg). However, POBr₃ requires corrosion-resistant equipment.
Waste Management
Neutralization of excess POBr₃ with aqueous NaHCO₃ generates phosphate salts, which can be precipitated and recycled.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are substituted pyrazolopyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: The major products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cancer cell proliferation by interfering with specific cellular pathways, including apoptosis and cell cycle regulation.
- Case Studies : In vitro studies have shown that certain derivatives demonstrate potent activity against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Bromo Derivative A | HeLa | 12.5 | |
| 5-Bromo Derivative B | A549 | 15.0 | |
| 5-Bromo Derivative C | MCF-7 | 10.0 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Spectrum of Activity : It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Results : Compounds derived from this structure have been reported to exhibit significant antibacterial effects compared to standard antibiotics like streptomycin .
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 5-Bromo Derivative D | E. coli | 32 µg/mL | |
| 5-Bromo Derivative E | S. aureus | 16 µg/mL |
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of derivatives of this compound:
- Mechanism : These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Evaluation Methods : Antioxidant activity is typically measured using assays like DPPH and superoxide radical scavenging assays.
Pharmacological Applications
The pharmacological applications of this compound extend beyond anticancer and antimicrobial activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Analgesic : The compound has been evaluated for pain relief properties in animal models.
- Neuroprotective Effects : Emerging research suggests possible neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogues differ in substituents at positions 4, 5, and 7, as well as the N-alkylation pattern. Key comparisons include:
Biological Activity
5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article explores its structural characteristics, biological interactions, and potential therapeutic applications.
Structural Characteristics
The compound has the molecular formula C₈H₈BrN₃O and features a fused pyrazole and pyridine structure. The presence of bromine at position 5 and two methyl groups at positions 1 and 3 of the pyrazole ring contribute to its unique chemical reactivity and biological properties .
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that pyrazolo derivatives could inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
- Microtubule Destabilization : Specific analogs were found to act as microtubule-destabilizing agents, which is crucial for disrupting cancer cell division. Compounds such as 7d , 7h , and 10c showed significant inhibition of microtubule assembly at concentrations of 20 μM .
- Apoptosis Induction : The compound also exhibited apoptosis-inducing properties. In studies involving MDA-MB-231 cells, certain derivatives enhanced caspase-3 activity and induced morphological changes indicative of apoptosis at concentrations as low as 1 μM .
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.90 | Lacks methyl groups; simpler structure |
| 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | 0.79 | Only one methyl group; less steric hindrance |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde | 0.92 | Contains a carbonyl group; different reactivity |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | 0.86 | Amino group instead of carbonyl; different properties |
| 4-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.82 | Bromine at position 4; alters electronic properties |
The presence of both bromine and two methyl groups in this compound enhances its reactivity compared to its analogs.
Case Studies
- Anticancer Studies : A study focusing on a series of pyrazole derivatives found that several compounds demonstrated significant antiproliferative effects against multiple cancer types, reinforcing the importance of this scaffold in drug development for cancer therapy .
- Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects revealed that they could interfere with cellular pathways involved in cancer progression, making them promising candidates for further development as therapeutic agents.
Q & A
Q. What are the most efficient synthetic routes for 5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?
The synthesis typically involves multicomponent reactions (MCRs) or sequential functionalization of pyrazolo[3,4-b]pyridine scaffolds. A common approach includes:
- Step 1 : Formation of the pyrazolo[3,4-b]pyridinone core via cyclization of 5-aminopyrazole derivatives with β-ketoesters or Meldrum’s acid under acidic conditions (e.g., acetic acid or FeCl₃ catalysis) .
- Step 2 : Bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane or DMF, often requiring controlled temperatures (0–25°C) to avoid overhalogenation .
- Step 3 : Methylation at the 1- and 3-positions via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃ or NaH) . Key Optimization : PEG-400 has been reported to enhance reaction efficiency and recyclability in similar pyrazolo[3,4-b]pyridine syntheses .
Q. How is the compound characterized, and what analytical techniques are critical for purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and methylation. The bromine substituent typically deshields adjacent protons (e.g., H-4 and H-7) .
- HPLC-MS : Used to verify purity (>95%) and detect trace byproducts (e.g., di-brominated analogs).
- X-ray Crystallography : Resolves ambiguities in substitution patterns, particularly for bromine placement .
- Elemental Analysis : Validates empirical formula (C₈H₈BrN₃O) .
Q. What are the common reactivity patterns of the bromine substituent in this compound?
The 5-bromo group participates in:
- Nucleophilic Aromatic Substitution (SNAr) : Reacts with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF, DMSO) under heating (80–100°C) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) or Ullmann reactions for biaryl synthesis .
- Reduction : LiAlH₄ or catalytic hydrogenation reduces Br to H, enabling dehalogenation studies .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s biological activity compared to non-halogenated analogs?
- Enhanced Lipophilicity : Bromine increases logP, improving membrane permeability in cellular assays (e.g., Caco-2 permeability models) .
- Target Binding : The electronegative Br atom stabilizes π-π stacking or halogen bonds with kinase active sites (e.g., JAK2 or CDK inhibitors) .
- Comparative Data : Non-brominated analogs show 3–5× lower IC₅₀ values in antiproliferative assays against leukemia cell lines (e.g., K562) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.01 µM vs. 1.2 µM in MCF-7 cells) may arise from variations in assay conditions (e.g., serum concentration, incubation time). Replicate studies under standardized protocols (e.g., CLSI guidelines) are critical .
- Metabolic Stability : Differences in cytochrome P450-mediated metabolism (e.g., CYP3A4) can alter efficacy; use hepatic microsome models to assess interspecies variability .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Molecular Docking : Simulations (AutoDock Vina, Schrödinger) predict binding poses to kinases or GPCRs. The bromine’s van der Waals radius complements hydrophobic pockets in EGFR models .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity using descriptors like Hammett constants or molar refractivity .
- ADME Prediction : Tools like SwissADME forecast bioavailability (%F >50% for methylated derivatives due to reduced P-gp efflux) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
